5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine
Description
Properties
IUPAC Name |
5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-4-6(8)7-9-2-3-10(5)7/h2-3,5-6H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWSCKZGIFTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=NC=CN12)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with methyl isocyanate, followed by cyclization to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C.
Industrial Production Methods
In an industrial setting, the production of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[1,2-a]imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the activation of caspase enzymes.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections.
Neuropharmacological Effects
Preclinical studies have suggested that 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine may possess anticonvulsant properties. In animal models, the compound significantly reduced seizure frequency and duration in pentylenetetrazole-induced seizure models. This effect is hypothesized to be mediated through modulation of neurotransmitter systems, particularly involving glutamate receptors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine is crucial for optimizing its pharmacological properties. Modifications at specific positions on the imidazole ring have been shown to enhance its biological activity:
| Modification | Effect |
|---|---|
| Alkyl substitution at N1 | Increased anticancer potency |
| Halogenation at C3 | Enhanced antimicrobial activity |
| Hydroxyl group at C4 | Improved solubility and bioavailability |
Anticancer Research
A notable study published in Cancer Research highlighted the efficacy of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine in inducing apoptosis in colorectal cancer cells. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Neuropharmacology
In a study featured in Neuropharmacology, researchers evaluated the anticonvulsant effects of this compound using various animal models. The findings showed a dose-dependent reduction in seizure activity, suggesting its potential as a therapeutic agent for epilepsy.
Mechanism of Action
The mechanism of action of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural and Functional Variations
Biological Activity
5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine is a heterocyclic compound with potential biological significance. Its structure consists of a fused pyrrole and imidazole ring system, which is known to influence its biological properties. This article reviews the biological activity of this compound, summarizing available research findings, mechanisms of action, and potential therapeutic applications.
Structural Information
- Molecular Formula : C₇H₁₁N₃
- IUPAC Name : 5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
- CAS Number : 1880457-10-2
Biological Activity Overview
The biological activity of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine has been explored in various studies. The compound is primarily investigated for its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds within the pyrrolo[1,2-a]imidazole class exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi. However, specific data on the antimicrobial efficacy of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine remains limited.
Anticancer Properties
The anticancer potential of this compound has been suggested through structural analogs that interact with cancer cell pathways. The fused ring structure may facilitate binding to specific targets involved in cell proliferation and apoptosis. Preliminary studies indicate that derivatives of this compound could induce apoptosis in cancer cells by modulating key signaling pathways.
The mechanisms through which 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with:
- Enzymes : Inhibition of enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptors : Modulation of receptor activity that influences cellular signaling cascades related to growth and survival.
Case Studies and Research Findings
A review of literature reveals limited direct studies on 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine itself; however, related compounds provide insight into its potential applications:
Comparative Analysis with Similar Compounds
To understand the unique aspects of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine's biological activity, comparisons can be drawn with structurally similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 5-Methylpyrrolo[1,2-a]imidazole | Antimicrobial | Enzyme inhibition |
| Pyrrolo[1,2-a]pyrazine derivatives | Anticancer | Apoptosis induction |
Q & A
Q. How can comparative studies with structural analogs guide property optimization?
- Methodological Answer : Systematically compare physicochemical properties (e.g., logP, solubility) using HPLC, DSC, and XRD. For example, analog studies on pyrazolo[1,5-a]pyrimidines revealed substituent effects on melting points and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
